Enantiomeric Purity as a Determinant of Pharmacological Reproducibility: (R)- vs. (S)-Octahydro-pyrido[1,2-a]pyrazin-4-one
In the patent-defined class of 2,7-substituted octahydro-1H-pyrido[1,2-a]pyrazine D₄ receptor ligands, the 9a-position stereochemistry is an integral structural feature. The (9aR) configuration, present in the target compound, is the enantiomer required for constructing ligands described in US 6,231,833 [1]. The (9aS)-enantiomer (CAS 248914-28-5) would yield diastereomeric products if used as a building block for these patented scaffolds, potentially altering receptor binding profiles [2]. While direct head-to-head receptor binding data for the unsubstituted 4-one lactam itself are not publicly available, the stereochemical distinction is absolute: IR spectroscopy demonstrates that (R) and (S) forms exhibit distinct Bohlmann band patterns, confirming non-identical conformational behavior [3].
| Evidence Dimension | Stereochemical configuration and conformational behavior |
|---|---|
| Target Compound Data | (9aR)-octahydro-4H-pyrido[1,2-a]pyrazin-4-one; trans-fused ring conformation; distinct Bohlmann bands [3] |
| Comparator Or Baseline | (9aS)-octahydro-4H-pyrido[1,2-a]pyrazin-4-one (CAS 248914-28-5); trans-fused ring conformation; distinct Bohlmann bands [3] |
| Quantified Difference | Enantiomers are non-superimposable mirror images; produce diastereomeric derivatives when further substituted; no numerical Ki difference available for parent lactam |
| Conditions | Stereochemical assignment by IR and NMR spectroscopy [3]; pharmacological context from US 6,231,833 [1] |
Why This Matters
Procurement of the correct (R)-enantiomer ensures downstream synthetic products match the stereochemistry of patent-protected lead compounds, avoiding costly re-synthesis or ambiguous bioactivity data.
- [1] Desai, K. A., Fliri, A. F. J., & Sanner, M. A. (2001). U.S. Patent No. 6,231,833. 2,7-Substituted octahydro-1H-pyrido[1,2-a]pyrazine derivatives as ligands for serotonin receptors. View Source
- [2] Sanner, M. A. (1998). Selective dopamine D₄ receptor antagonists. Expert Opinion on Therapeutic Patents, 8(4), 383-393. View Source
- [3] Crabb, T. A., & Hall, M. J. (1975). Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]pyrazine. Journal of the Chemical Society, Perkin Transactions 2, (3), 225-230. View Source
